N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide
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Overview
Description
N-{2-[(Acetylamino)sulfonyl]-3-pyridinyl}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a pyridinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide typically involves multiple steps, starting with the preparation of the pyridinyl ring followed by the introduction of the acetylamino and sulfonyl groups. One common method involves the reaction of 3-pyridinecarboxylic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinyl ring can also participate in π-π stacking interactions, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(acetylamino)sulfonyl]phenyl}acetamide
- 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin
Uniqueness
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide is unique due to the presence of the pyridinyl ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl rings. This structural difference can result in variations in reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C9H11N3O4S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-[2-(acetylsulfamoyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)11-8-4-3-5-10-9(8)17(15,16)12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
BRJKEKIPLFYFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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